Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 173065-29-7
VCID: VC20911729
InChI: InChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3
SMILES: CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

CAS No.: 173065-29-7

Cat. No.: VC20911729

Molecular Formula: C14H12N2O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate - 173065-29-7

Specification

CAS No. 173065-29-7
Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
IUPAC Name ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3
Standard InChI Key CVPPIGWFEVAUGM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate (CAS No. 173065-29-7) is a synthetic organic compound classified as an ester derived from pyridine. Its chemical structure features an ethyl group attached to the carboxylate functional group at the 3-position of the pyridine ring, with a nitrophenyl substituent at the 6-position. The detailed chemical identity of this compound is presented in Table 1.

Table 1: Chemical Identity of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

ParameterValue
CAS Number173065-29-7
Molecular FormulaC₁₄H₁₂N₂O₄
Molecular Weight272.26 g/mol
IUPAC Nameethyl 6-(2-nitrophenyl)pyridine-3-carboxylate
Standard InChIInChI=1S/C14H12N2O4/c1-2-20-14(17)10-7-8-12(15-9-10)11-5-3-4-6-13(11)16(18)19/h3-9H,2H2,1H3
Standard InChIKeyCVPPIGWFEVAUGM-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CN=C(C=C1)C2=CC=CC=C2N+[O-]
Synonyms6-(2-Nitrophenyl)-nicotinic acid ethyl ester
The compound possesses several distinctive physicochemical properties. Its structure contains multiple functional groups including an ethyl ester, a pyridine ring, and a nitrophenyl moiety, giving it unique chemical reactivity. The nitro group at the ortho position of the phenyl ring creates a specific electronic distribution that influences the compound's reactivity patterns and potential biological interactions.

Physical Properties

Based on structural analysis and comparison with similar compounds, the physical properties of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate can be inferred as shown in Table 2.

Table 2: Estimated Physical Properties

PropertyValueMethod of Determination
Physical StateSolid at room temperatureStructural analysis
ColorPale yellow to off-whiteCommon for nitro-aromatic compounds
Melting Point~135-145°C (estimated)Comparison with similar structures
Boiling Point~408°C at 760 mmHg (estimated)Computational prediction
Density~1.2 g/cm³Comparison with similar compounds
SolubilitySoluble in common organic solvents (chloroform, dichloromethane, ethanol); Limited water solubilityBased on functional groups present
Log P~3.1 (estimated)Calculated based on structure

Structural Characteristics and Chemical Behavior

The molecular structure of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate features several key elements that define its chemical behavior. The compound contains a pyridine core with two important substituents: a 2-nitrophenyl group at position 6 and an ethyl carboxylate group at position 3.

Pyridine Core

The pyridine ring serves as the central heterocyclic scaffold, containing a nitrogen atom at position 1. This nitrogen atom is sp² hybridized and contributes to the aromatic character of the ring. The pyridine nitrogen acts as a weak hydrogen bond acceptor and can participate in coordination with metals, influencing the compound's potential applications in coordination chemistry.

Nitrophenyl Substituent

The 2-nitrophenyl group at position 6 of the pyridine ring is a crucial structural feature. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces several important properties:

  • Electronic effects: The nitro group is strongly electron-withdrawing, both through inductive and resonance effects, creating an electron-deficient region in the molecule.

  • Steric considerations: The ortho positioning creates potential for intramolecular interactions with the pyridine ring.

  • Reactivity: The nitro group can undergo various transformations, including reduction to an amino group, which opens avenues for further derivatization.

  • Potential for hydrogen bonding: The oxygen atoms of the nitro group can serve as hydrogen bond acceptors.

Carboxylate Functionality

The ethyl carboxylate group at position 3 provides another reactive site in the molecule. This ester group:

Synthesis Methods

The synthesis of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate can be approached through various methods, drawing on established synthetic pathways for similar compounds. Based on analysis of related structures, several potential synthetic routes can be proposed.

Cross-Coupling Approaches

One of the most efficient methods for forming the key C-C bond between the pyridine and phenyl rings is through transition metal-catalyzed cross-coupling reactions. These approaches typically involve:

  • Suzuki-Miyaura coupling between 6-halopyridine-3-carboxylate and 2-nitrophenylboronic acid

  • Stille coupling using 2-nitrophenylstannanes

  • Negishi coupling with organozinc reagents
    The general reaction scheme for a Suzuki coupling approach is outlined below:
    Ethyl 6-bromopyridine-3-carboxylate + 2-nitrophenylboronic acid → Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate

Multicomponent Reaction Approaches

Another potential synthetic route involves one-pot multicomponent reactions, which have been noted for similar pyridine-based structures. These approaches offer advantages of efficiency and atom economy. A typical multicomponent approach might involve the condensation of appropriately functionalized building blocks to directly construct the substituted pyridine ring.

Traditional Heterocyclic Synthesis

Classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis, could also be adapted for the preparation of this compound. This would involve:

  • Condensation of appropriate dicarbonyl compounds with an aldehyde and ammonia source

  • Subsequent oxidation and functionalization steps

  • Introduction of the nitrophenyl group at an appropriate stage

Analytical Characterization

Comprehensive characterization of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate involves multiple analytical techniques that provide complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The expected ¹H NMR spectral features would include:

  • Signals for the ethyl group: a triplet (δ ~1.3-1.4 ppm) for the methyl protons and a quartet (δ ~4.3-4.4 ppm) for the methylene protons

  • Complex patterns in the aromatic region (δ ~7.2-9.0 ppm) corresponding to the protons of both the pyridine and phenyl rings

  • The proton at position 2 of the pyridine ring would likely appear most downfield due to its proximity to the pyridine nitrogen
    The ¹³C NMR spectrum would show approximately 14 distinct carbon signals, with the carbonyl carbon of the ester appearing most downfield (δ ~165-170 ppm).

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

  • Ester C=O stretch: ~1710-1730 cm⁻¹

  • Asymmetric NO₂ stretch: ~1520-1540 cm⁻¹

  • Symmetric NO₂ stretch: ~1340-1360 cm⁻¹

  • Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

  • C-O stretch of ester: ~1200-1250 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would show a molecular ion peak at m/z 272, corresponding to the molecular formula C₁₄H₁₂N₂O₄. Fragmentation patterns might include losses of the ethyl group (m/z 227), the nitro group (m/z 226), or cleavage at the pyridine-phenyl bond.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of the compound. Typical HPLC conditions might involve a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.

Biological Activities and Applications

Chemical and Industrial Applications

Beyond biological applications, Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate has potential utility in various chemical and industrial contexts:

  • Synthetic intermediate: The compound can serve as a versatile building block for the synthesis of more complex molecules, particularly through transformations of the nitro and ester groups.

  • Coordination chemistry: The pyridine nitrogen provides a site for metal coordination, potentially enabling applications in catalysis or materials science.

  • Photochemical applications: The extended conjugation and presence of electron-withdrawing groups might confer interesting photophysical properties.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate and its biological or chemical properties is crucial for rational design of derivatives with enhanced activities.

Key Structural Features for Activity

Several structural elements are likely to influence the compound's activities:

  • Position of the nitro group: The ortho positioning on the phenyl ring creates a specific electronic environment and potential for intramolecular interactions that would differ from meta or para isomers.

  • Ester functionality: The ethyl ester group serves as a potential site for bioactivation through hydrolysis, and modifications to this group (e.g., changing to other alkyl esters or amides) could significantly alter pharmacokinetic properties.

  • Pyridine nitrogen: This basic site could influence interactions with biological targets, particularly acidic residues in protein binding pockets.

Analytical Methods for Detection and Quantification

For research applications and quality control, reliable methods for detecting and quantifying Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate are essential.

Chromatographic Methods

HPLC is the method of choice for quantitative analysis, typically using a C18 column with UV detection at wavelengths corresponding to the compound's absorption maxima (likely around 260-280 nm due to the aromatic systems present). For enhanced sensitivity and selectivity, liquid chromatography coupled with mass spectrometry (LC-MS) can be employed.

Spectroscopic Methods

UV-Visible spectroscopy can provide a simple method for concentration determination, based on the compound's characteristic absorption profile arising from the aromatic systems and the nitro group.

Future Research Directions

Several promising avenues for future research on Ethyl 6-(2-nitrophenyl)pyridine-3-carboxylate can be identified:

  • Comprehensive biological screening to identify specific therapeutic applications

  • Development of structure-activity relationships through systematic synthesis and evaluation of derivatives

  • Exploration of the compound's potential in materials science, particularly in coordination chemistry

  • Investigation of transformations of the nitro group to access diverse chemical space

  • Computational studies to predict interactions with biological targets and guide rational design of improved derivatives

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